molecular formula C22H17BrN4O3 B2541539 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide CAS No. 1326807-27-5

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide

Cat. No.: B2541539
CAS No.: 1326807-27-5
M. Wt: 465.307
InChI Key: MKOJUESARBVYIU-UHFFFAOYSA-N
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Description

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C22H17BrN4O3 and its molecular weight is 465.307. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antimicrobial Activity : A study by Khalid et al. (2016) in the Journal of Saudi Chemical Society discusses the synthesis and antimicrobial activity of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which is a compound similar in structure to the one . These compounds exhibited moderate to talented activity against Gram-negative and Gram-positive bacteria [H. Khalid et al., 2016].

  • Efficient Synthesis Methods : Srivani et al. (2018) developed an efficient method for synthesizing 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, which are structurally related to the compound . This method involved the use of acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide, and the synthesized compounds were characterized by NMR and mass analyses [K. Srivani et al., 2018].

  • Antimicrobial and Hemolytic Activity : Another study by Gul et al. (2017) in the Journal of Saudi Chemical Society focused on the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, again structurally similar to the compound . The synthesized compounds were found to be active against selected microbial species and showed less toxicity, suggesting potential biological applications [Samreen Gul et al., 2017].

  • Insecticidal Activity and SAR : Research by Qi et al. (2014) in RSC Advances examined the synthesis, insecticidal activity, and structure–activity relationship (SAR) of anthranilic diamides analogs containing 1,3,4-oxadiazole rings. The study showed that some compounds exhibited good insecticidal activities, which could be relevant for agricultural applications [L. Qi et al., 2014].

  • Design and Pharmacological Evaluation : A study by Panchal et al. (2020) in Current drug discovery technologies focused on the design, synthesis, and pharmacological evaluation of 1,3,4-Oxadiazole derivatives as inhibitors of Collapsin response mediator protein 1 (CRMP 1) in lung cancer. This indicates potential applications in cancer research [Ishan I. Panchal et al., 2020].

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

Properties

IUPAC Name

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3/c1-26(18-8-3-2-4-9-18)20(29)14-27-13-16(10-11-19(27)28)22-24-21(25-30-22)15-6-5-7-17(23)12-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOJUESARBVYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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